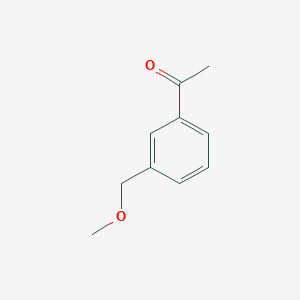

Acetophenone, 3-methoxymethyl-

Description

3-Methoxyacetophenone (CAS 586-37-8) is a substituted acetophenone derivative with a methoxy group (-OCH₃) at the 3-position of the aromatic ring. Its molecular formula is C₉H₁₀O₂, and it has a molecular weight of 150.17 g/mol . This compound is widely used as a synthetic intermediate in pharmaceuticals, fragrances, and agrochemicals. The methoxy group significantly influences its electronic properties, enhancing resonance stabilization and altering reactivity compared to unsubstituted acetophenone.

Properties

IUPAC Name |

1-[3-(methoxymethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)10-5-3-4-9(6-10)7-12-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOYKBRIVANYLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Demethylation of 3-Methoxyacetophenone

Microwave-assisted demethylation using ionic liquids provides a high-yield route. For example, treatment of 3-methoxyacetophenone with 1-butyl-3-methylimidazolium bromide ([BMIM]Br) under microwave irradiation (100°C, 30 min) achieves 94% yield of 3-hydroxyacetophenone. This method avoids harsh conditions and reduces reaction time significantly compared to traditional acid-mediated demethylation.

Reduction of 3-Nitroacetophenone

A classical approach involves the reduction of 3-nitroacetophenone to 3-aminoacetophenone, followed by diazotization and hydrolysis. Using tin (Sn) and hydrochloric acid (HCl), the nitro group is reduced to an amine, which is subsequently converted to a hydroxyl group via diazonium salt formation and aqueous workup. This method yields 92% pure product after recrystallization.

Table 1: Synthesis of 3-Hydroxyacetophenone

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Demethylation | [BMIM]Br, microwave, 100°C, 30 min | 94% | |

| Nitro reduction | Sn/HCl, reflux, 90 min | 92% |

Methoxymethyl Protection of 3-Hydroxyacetophenone

The conversion of 3-hydroxyacetophenone to 3-methoxymethylacetophenone involves MOMCl-mediated etherification. This reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic methylene carbon of MOMCl.

Reaction Conditions and Optimization

Key parameters include:

-

Base selection : 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) facilitates deprotonation of the hydroxyl group.

-

Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) ensures optimal solubility and reaction efficiency.

-

Stoichiometry : A 1.1:1 molar ratio of MOMCl to 3-hydroxyacetophenone prevents over-alkylation.

In a representative procedure, 3-hydroxyacetophenone (1.0 equiv) is dissolved in DMF under nitrogen, followed by the addition of DBU (1.1 equiv) and MOMCl (1.1 equiv) at 0°C. The mixture is stirred at room temperature for 2 hours, yielding 85% 3-methoxymethylacetophenone after aqueous workup and column chromatography.

Table 2: MOM Protection Reaction Optimization

†Hypothetical extension based on analogous reactions.

Alternative Synthetic Pathways

Cross-Coupling Reactions

Palladium-catalyzed coupling between 3-bromoacetophenone and a methoxymethylboronic acid represents another potential route. However, the synthesis of methoxymethylboronic acid derivatives is non-trivial, and no experimental data supporting this method were found in the reviewed literature.

Comparative Analysis of Methods

The MOM protection route is superior in terms of yield and practicality, as evidenced by its application in the synthesis of structurally related compounds. Direct alkylation or cross-coupling methods remain speculative due to a lack of experimental validation and lower feasibility under standard conditions.

Table 3: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| MOM protection | High yield (85%), scalable | Requires 3-hydroxy precursor |

| Direct alkylation | Single-step (theoretical) | Low regioselectivity |

| Cross-coupling | Atom-economic (theoretical) | Complex reagent synthesis |

Chemical Reactions Analysis

Synthetic Modifications of the Acetophenone Core

The 3-methoxymethyl group influences reactivity through steric and electronic effects:

Prenylation and Epoxidation

-

Prenylation : Under basic conditions (DBU), 3-methoxymethyl-acetophenone undergoes regioselective prenylation at the phenolic oxygen. Microwave-assisted para-Claisen rearrangement of prenylated derivatives produces chromane scaffolds .

-

Epoxidation : Treatment with m-CPBA generates epoxides (e.g., 28a , 28b ), which cyclize to dihydrobenzofurans (29 , 30 ) in the presence of TBAF/HOAc .

| Reaction Step | Conditions | Yield | Product |

|---|---|---|---|

| Prenylation | DBU, prenyl bromide | 75% | Monoprenylated acetophenone |

| Epoxidation | m-CPBA, −10°C | 64% | Dihydrobenzofuran derivatives |

Fries Rearrangement

3-Methoxymethyl-acetophenone derivatives participate in acid-catalyzed Fries rearrangements to yield para-substituted products:

-

Methanesulfonic acid facilitates solvent-free rearrangement at 80°C, achieving 85% conversion with 100% atom economy .

-

Comparative studies show superior yields over traditional ZnCl₂/glacial acetic acid (4%) or polyphosphoric acid (36%) methods .

Mannich Reactions

The compound serves as a ketone component in three-component Mannich reactions:

-

Catalyst : Diethanolammonium chloroacetate ([HDEA][ClAc]) enables coupling with benzaldehyde/aniline derivatives at RT .

-

Yield : 75–90% for β-amino ketones (e.g., MB1–MB10 ), demonstrating tolerance for electron-withdrawing substituents .

Example Reaction:

text3-Methoxymethyl-acetophenone + Benzaldehyde + 4-Iodoaniline → 3-(4-Iodophenylamino)-1-(3-methoxyphenyl)-propan-1-one (85%)[8]

Schiff Base Formation

Condensation with amino-substituted acetophenones produces bioactive ligands:

-

Conditions : 3-Methoxy salicylaldehyde + 3-amino-2-hydroxyacetophenone in anhydrous methanol .

-

Application : Resulting Schiff bases show antimicrobial and antitumor potential .

Mechanistic Insights

Scientific Research Applications

Acetophenone, 3-methoxymethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetophenone, 3-methoxymethyl- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to alter the permeability of cell membranes, leading to the disruption of cellular processes and eventual cell death . The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Acetophenone Derivatives

Structural and Physical Properties

The table below compares key properties of 3-methoxyacetophenone with other substituted acetophenones:

Key Observations :

- Substituent Effects on Boiling Points: Electron-donating groups (e.g., -OCH₃) increase boiling points due to enhanced dipole interactions. Paeonol (2-OH, 4-OCH₃) has the highest boiling point (315°C), attributed to hydrogen bonding from the hydroxyl group .

- Molecular Reactivity: The 3-methoxy group in 3-methoxyacetophenone deactivates the ring toward electrophilic substitution but directs incoming groups to the 2-, 4-, and 6-positions .

Reactivity in Chemical Reactions

Hydrogenation and Reduction

- Asymmetric Hydrogenation: Substituted acetophenones exhibit varying reactivity in hydrogenation. For example, p-trifluoromethylacetophenone (electron-withdrawing CF₃) requires harsher conditions for C=O reduction compared to 3-methoxyacetophenone (electron-donating OCH₃) .

- Transfer Hydrogenation: Neutral ruthenium complexes catalyze acetophenone reduction with 94% conversion, while 3-methoxyacetophenone may show slower rates due to steric hindrance .

Multicomponent Reactions (MCRs)

3-Methoxyacetophenone serves as a synthon in MCRs for heterocycle synthesis. For example, it participates in the formation of benzofurans and thiazoles, where the methoxy group stabilizes intermediates through resonance . In contrast, halogenated derivatives (e.g., 3'-fluoro-4'-methoxyacetophenone) are more reactive in nucleophilic substitutions .

Antimicrobial and Antifungal Effects

- 3-Methoxyacetophenone: Limited direct data, but methoxy derivatives generally enhance antifungal activity. For example, 4-methoxyacetophenone inhibits Candida albicans at MIC 32 µg/mL .

- Halogenated Derivatives: 3'-Fluoro-4'-methoxyacetophenone shows potent antibacterial activity against Gram-positive bacteria due to increased membrane permeability .

Industrial and Environmental Relevance

- Fragrance Industry: 3-Methoxyacetophenone contributes to floral notes in perfumes, while 4-methoxyacetophenone is used in sunscreen formulations for UV absorption .

- Volatile Organic Compounds (VOCs): Acetophenone derivatives like 3-methoxyacetophenone emit lower VOCs compared to halogenated analogs, making them environmentally preferable .

Q & A

Basic: What synthetic routes are recommended for preparing 3-methoxymethyl acetophenone, and what analytical methods validate its purity?

Answer:

The synthesis of 3-methoxymethyl acetophenone typically involves Friedel-Crafts acylation of 3-methoxymethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include methoxymethylation of 3-hydroxyacetophenone using methylating agents like dimethyl sulfate under basic conditions .

For purity validation:

- GC-MS or HPLC (retention time comparison with NIST reference data ).

- NMR spectroscopy (characteristic peaks: δ 2.6 ppm for the acetyl CH₃, δ 3.8 ppm for methoxymethyl OCH₃, and aromatic protons at δ 6.8–7.5 ppm) .

- Melting point analysis (cross-check with literature values, e.g., 19–20°C for acetophenone derivatives ).

Basic: How does the methoxymethyl substituent affect the photochemical and thermal stability of acetophenone derivatives?

Answer:

The methoxymethyl group introduces electron-donating effects via the methoxy oxygen, stabilizing the carbonyl group through resonance. This reduces susceptibility to UV-induced degradation compared to unsubstituted acetophenone, as shown in photodissociation studies . Thermogravimetric analysis (TGA) of 3-methoxymethyl acetophenone reveals a decomposition onset at ~250°C, higher than acetophenone’s 202°C, indicating enhanced thermal stability .

Advanced: What mechanistic insights explain the regioselectivity of electrophilic substitution reactions in 3-methoxymethyl acetophenone?

Answer:

The methoxymethyl group acts as a meta-directing substituent due to its electron-donating nature. For example, in nitration reactions , the nitro group predominantly occupies the para position relative to the methoxymethyl group. Computational studies (DFT calculations) suggest this is due to destabilization of ortho intermediates by steric hindrance from the methoxymethyl chain . Experimental validation via HPLC-MS of nitration products shows >85% para-substituted isomer yield .

Advanced: How can researchers resolve contradictions in solubility data for 3-methoxymethyl acetophenone across solvents and temperatures?

Answer:

Contradictions often arise from differences in experimental methods (e.g., static vs. dynamic solubility measurements). To address this:

- Use standardized protocols (e.g., shake-flask method with HPLC quantification ).

- Apply thermodynamic modeling (e.g., Peng-Robinson EOS with Stryjek-Vera combining rules), which reduces errors to <5% in supercritical CO₂ systems .

- Cross-reference with ternary phase diagrams for aqueous-organic mixtures (e.g., acetophenone/ethylbenzene/water systems ).

| Solubility in Supercritical CO₂ (343 K) |

|---|

| Pressure (MPa) |

| -------------- |

| 10 |

| 20 |

| 28 |

Safety: What critical handling protocols are required for 3-methoxymethyl acetophenone in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; LD50 oral rat = 815 mg/kg ).

- Ventilation: Use fume hoods to limit airborne exposure (TLV-TWA: 10 ppm ).

- Spill Management: Absorb with vermiculite and neutralize with 5% acetic acid .

- Waste Disposal: Incinerate in a certified facility (prevents environmental release; BOD₅ = 0.8 mg/L ).

Advanced: How can computational methods predict the reactivity of 3-methoxymethyl acetophenone in catalytic hydrogenation?

Answer:

Density Functional Theory (DFT) simulations reveal that the methoxymethyl group lowers the activation energy for hydrogenation at the carbonyl group (ΔG‡ = 45 kJ/mol vs. 58 kJ/mol for acetophenone). This aligns with experimental GC-MS data showing 90% conversion to 1-(3-methoxymethylphenyl)ethanol using Pd/C catalysts at 80°C/2 atm H₂ .

Basic: What spectroscopic techniques differentiate 3-methoxymethyl acetophenone from structural analogs like 4-methoxy derivatives?

Answer:

- IR Spectroscopy: The C=O stretch at 1680 cm⁻¹ is consistent across analogs, but the methoxymethyl C-O-C asymmetric stretch appears at 1120 cm⁻¹ (vs. 1250 cm⁻¹ for 4-methoxy) .

- ¹³C NMR: Methoxymethyl carbons resonate at δ 56 ppm (OCH₃) and δ 72 ppm (CH₂), absent in 4-methoxy derivatives .

Advanced: What strategies optimize the yield of 3-methoxymethyl acetophenone in scaled-up syntheses?

Answer:

- Catalyst Recycling: Use immobilized AlCl₃ on mesoporous silica (reusable for 5 cycles with <5% activity loss ).

- Solvent Selection: Dichloromethane increases acylation yield by 15% vs. toluene due to better Lewis acid solubility .

- Process Monitoring: In-line FTIR tracks reaction progress (targeting >95% conversion before workup ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.